molecular formula C10H10N2O3 B1297309 (1h-Benzimidazol-2-ylmethoxy)acetic acid CAS No. 783284-17-3

(1h-Benzimidazol-2-ylmethoxy)acetic acid

Cat. No.: B1297309
CAS No.: 783284-17-3
M. Wt: 206.2 g/mol
InChI Key: QQCDVGPTWGIYAK-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-2-ylmethoxy)acetic acid is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is characterized by the presence of a benzimidazole ring attached to a methoxyacetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid typically involves the reaction of benzimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzimidazol-2-ylmethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(1H-Benzimidazol-2-ylmethoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-2-ylmethoxy)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar structure but lacking the methoxyacetic acid moiety.

    (1H-Benzimidazol-2-yl)acetic acid: Similar to (1H-Benzimidazol-2-ylmethoxy)acetic acid but without the methoxy group.

    (1H-Benzimidazol-2-yl)ethanol: Contains an ethanol group instead of the methoxyacetic acid moiety.

Uniqueness

This compound is unique due to the presence of both the benzimidazole ring and the methoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDVGPTWGIYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349581
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783284-17-3
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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